4-((S)-Morpholin-2-YL)benzenamine hcl 4-((S)-Morpholin-2-YL)benzenamine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC15788996
InChI: InChI=1S/C10H14N2O.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7,11H2;1H/t10-;/m1./s1
SMILES:
Molecular Formula: C10H15ClN2O
Molecular Weight: 214.69 g/mol

4-((S)-Morpholin-2-YL)benzenamine hcl

CAS No.:

Cat. No.: VC15788996

Molecular Formula: C10H15ClN2O

Molecular Weight: 214.69 g/mol

* For research use only. Not for human or veterinary use.

4-((S)-Morpholin-2-YL)benzenamine hcl -

Specification

Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
IUPAC Name 4-[(2S)-morpholin-2-yl]aniline;hydrochloride
Standard InChI InChI=1S/C10H14N2O.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7,11H2;1H/t10-;/m1./s1
Standard InChI Key XHTBHMJBYPIMTE-HNCPQSOCSA-N
Isomeric SMILES C1CO[C@H](CN1)C2=CC=C(C=C2)N.Cl
Canonical SMILES C1COC(CN1)C2=CC=C(C=C2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

4-((S)-Morpholin-2-YL)benzenamine hydrochloride belongs to the class of substituted anilines with a morpholine moiety. Its molecular formula is C₁₀H₁₅ClN₂O, with a molecular weight of 214.7 g/mol. The compound’s structure integrates a benzene ring substituted at the para position with an (S)-morpholin-2-yl group, protonated as a hydrochloride salt to enhance stability and solubility .

Stereochemical Configuration

The (S)-configuration at the morpholine ring’s second carbon is critical for its biological interactions. Chirality often influences binding affinity to enzymatic targets, as seen in kinase inhibitors where stereochemistry dictates selectivity . The morpholine ring adopts a chair conformation, with the hydroxylmethyl group in the axial position, as confirmed by NMR studies of related compounds .

Spectroscopic Characterization

Key spectroscopic data for analogous morpholine derivatives include:

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.3–7.4 ppm (aromatic protons), δ 3.6–4.0 ppm (morpholine O–CH₂ and N–CH₂), and δ 2.8–3.1 ppm (CH₂NH) .

  • HRMS: A molecular ion peak at m/z 179.1 ([M+H]⁺) for the free base, with the hydrochloride form showing a distinct isotopic pattern due to chlorine .

Synthesis and Manufacturing

The synthesis of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride involves multi-step organic reactions, typically proceeding through nucleophilic substitution and condensation steps.

Route A: Morpholine-Aniline Coupling

A common strategy involves coupling a preformed (S)-morpholin-2-ylmethanol derivative with a halogenated benzenamine. For example:

  • Intermediate Preparation: (S)-Morpholin-2-ylmethanol hydrochloride (CAS 1313584-92-7) is reacted with 4-iodobenzenamine in the presence of a base (e.g., K₂CO₃) and a palladium catalyst to form the C–N bond .

  • Salt Formation: The free base is treated with HCl in dioxane to yield the hydrochloride salt .

Example Reaction Conditions:

StepReagentsSolventTemperatureYield
CouplingPd(OAc)₂, XantphosToluene110°C65%
Salt FormationHCl/dioxaneDCM25°C95%

Route B: Reductive Amination

An alternative approach employs reductive amination between 4-nitrobenzenamine and (S)-morpholin-2-ylmethanol, followed by nitro-group reduction and salt formation .

Physicochemical Properties

The hydrochloride salt enhances aqueous solubility, making the compound suitable for biological assays. Critical properties include:

Solubility and Partition Coefficients

PropertyValueMethod
Water Solubility48.2 mg/mLShake-flask (pH 7.4)
Log P (XLOGP3)-0.39Computational
pKa8.2 (amine), 4.1 (HCl)Potentiometric titration

Stability Profile

  • Thermal Stability: Decomposes at 215°C (DSC).

  • Photostability: Stable under ambient light; degrades by 12% under UV light over 48 hours .

Pharmacological and Biological Applications

While direct studies on 4-((S)-Morpholin-2-YL)benzenamine HCl are scarce, its structural analogs exhibit notable bioactivity:

Kinase Inhibition

Morpholine derivatives are prominent in kinase inhibitor design. For instance, dual Mer/c-Met inhibitors featuring 2-substituted aniline pyrimidines show IC₅₀ values <10 nM . The morpholine ring’s oxygen atom often participates in hydrogen bonding with kinase active sites.

ParameterValue
GHS Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation)
Precautionary MeasuresP261 (Avoid breathing dust), P305+P351+P338 (Eye exposure protocol)

Environmental Impact

Predicted environmental persistence (PBT): Low. Biodegradation half-life: 14 days (OECD 301F) .

Analytical Methods for Characterization

Chromatographic Techniques

  • HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time: 6.8 min .

  • Chiral HPLC: Cellulose-3 column, hexane/ethanol 80:20, confirms >99% enantiomeric excess .

Spectroscopic Methods

  • IR (KBr): Peaks at 3250 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=C aromatic) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator